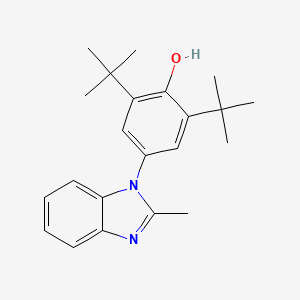![molecular formula C21H17Cl2F3N4O2 B11668666 3-chloro-N-(3-chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668666.png)
3-chloro-N-(3-chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-N-(3-chlorophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide est un composé organique complexe reconnu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par la présence de plusieurs groupes fonctionnels, notamment des groupes chloro, méthoxy et trifluorométhyl, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-chloro-N-(3-chlorophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses conditions réactionnelles pour former le produit final. Les voies de synthèse courantes comprennent :
Réactions de substitution nucléophile : Ces réactions impliquent la substitution d’un groupe partant par un nucléophile, conduisant à la formation du composé souhaité.
Réactions de cyclisation : Ces réactions impliquent la formation d’une structure cyclique, qui est une étape clé dans la synthèse du noyau pyrazolo[1,5-a]pyrimidine.
Transformations de groupes fonctionnels : Ces réactions impliquent l’introduction ou la modification de groupes fonctionnels, tels que les groupes chloro, méthoxy et trifluorométhyl.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-chloro-N-(3-chlorophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, comme les réactions d’échange d’halogène.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants (p. ex., permanganate de potassium), des agents réducteurs (p. ex., borohydrure de sodium) et des nucléophiles (p. ex., méthylate de sodium). Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés avec des groupes fonctionnels différents.
Applications de la recherche scientifique
Le 3-chloro-N-(3-chlorophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Ce composé est utilisé comme brique dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés chimiques.
Applications De Recherche Scientifique
3-CHLORO-N-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 3-chloro-N-(3-chlorophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées font l’objet de recherches en cours.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(3-chloro-4-méthoxyphényl)-N-(2-méthylphényl)propanamide
- 3-chloro-N-(4-chloro-2-méthylphényl)-4-méthoxybenzamide
- 4-chloro-3-méthylphényl N-(o-tolyl)carbamate
Unicité
Comparé à des composés similaires, le 3-chloro-N-(3-chlorophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son noyau pyrazolo[1,5-a]pyrimidine.
Propriétés
Formule moléculaire |
C21H17Cl2F3N4O2 |
|---|---|
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
3-chloro-N-(3-chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H17Cl2F3N4O2/c1-32-14-7-5-11(6-8-14)15-10-16(21(24,25)26)30-19(28-15)17(23)18(29-30)20(31)27-13-4-2-3-12(22)9-13/h2-9,15-16,28H,10H2,1H3,(H,27,31) |
Clé InChI |
KYTLGBQNQYRXSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC(=CC=C4)Cl)Cl)N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11668583.png)
![4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11668587.png)

![Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11668609.png)
![methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11668613.png)
![2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11668626.png)
![2-{[1-(4-Ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11668632.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668639.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11668644.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668649.png)
![3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668667.png)
![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11668679.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11668685.png)
